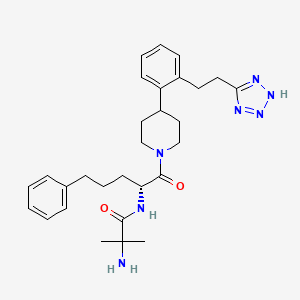
tert-Butyl 4-(2-((3-bromophenyl)sulfonyl)ethyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-(2-((3-bromophenyl)sulfonyl)ethyl)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with a tert-butyl ester group and a 3-bromophenylsulfonyl ethyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-((3-bromophenyl)sulfonyl)ethyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced via esterification, often using tert-butyl chloroformate in the presence of a base like triethylamine.
Attachment of the 3-Bromophenylsulfonyl Ethyl Side Chain: This step involves a nucleophilic substitution reaction where the piperidine derivative reacts with 3-bromophenylsulfonyl ethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the sulfonyl group.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) in hydrogenation reactions are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include dehalogenated derivatives.
Substitution: Products vary widely depending on the nucleophile used, resulting in compounds with different functional groups attached to the phenyl ring.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, tert-Butyl 4-(2-((3-bromophenyl)sulfonyl)ethyl)piperidine-1-carboxylate serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound is investigated for its potential biological activities. The presence of the piperidine ring and the sulfonyl group suggests it could interact with biological targets, possibly serving as a lead compound in drug discovery for conditions such as inflammation or cancer.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a building block for specialty chemicals. Its unique structure allows for the creation of polymers or other advanced materials with specific properties.
Mécanisme D'action
The mechanism by which tert-Butyl 4-(2-((3-bromophenyl)sulfonyl)ethyl)piperidine-1-carboxylate exerts its effects depends on its interaction with molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzymes or modulating receptor activity. The piperidine ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 4-(2-bromoethyl)piperidine-1-carboxylate: Similar structure but lacks the sulfonyl group.
tert-Butyl 4-(2-(phenylsulfonyl)ethyl)piperidine-1-carboxylate: Similar but without the bromine atom on the phenyl ring.
Uniqueness
The presence of both the 3-bromophenyl and sulfonyl groups in tert-Butyl 4-(2-((3-bromophenyl)sulfonyl)ethyl)piperidine-1-carboxylate makes it unique. This combination allows for specific interactions in chemical reactions and biological systems, potentially leading to unique properties and applications not seen in similar compounds.
Propriétés
Formule moléculaire |
C18H26BrNO4S |
|---|---|
Poids moléculaire |
432.4 g/mol |
Nom IUPAC |
tert-butyl 4-[2-(3-bromophenyl)sulfonylethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H26BrNO4S/c1-18(2,3)24-17(21)20-10-7-14(8-11-20)9-12-25(22,23)16-6-4-5-15(19)13-16/h4-6,13-14H,7-12H2,1-3H3 |
Clé InChI |
SCXLZPFZXWPVRQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)CCS(=O)(=O)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



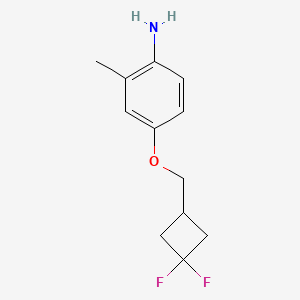
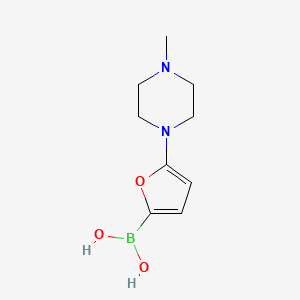
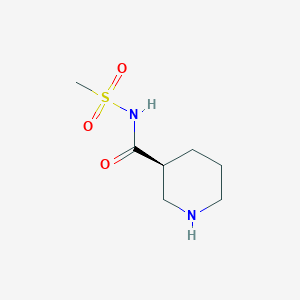


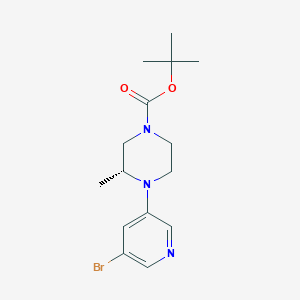

![[3aS-(3aalpha,4alpha,5beta,7aalpha)]-5-Azido-7-bromo-3a,4,5,7a-tetrahydro-2,2-dimethyl-1,3-benzodioxol-4-ol](/img/structure/B12083565.png)

![Propanamide,N-[2-[(1S)-5-bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl]ethyl]-](/img/structure/B12083590.png)
![(6R,7R)-7-(4-Hydroxyisoxazole-3-carboxamido)-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B12083596.png)
